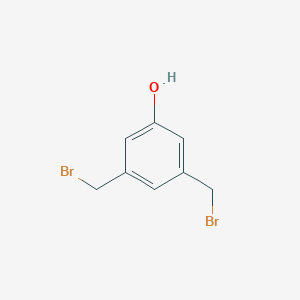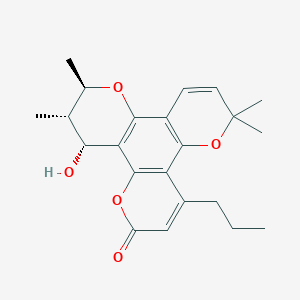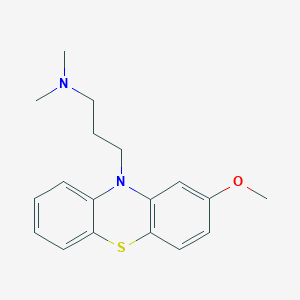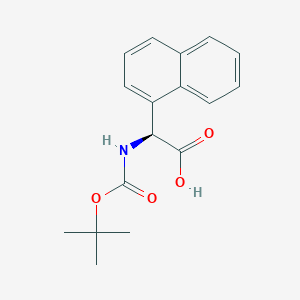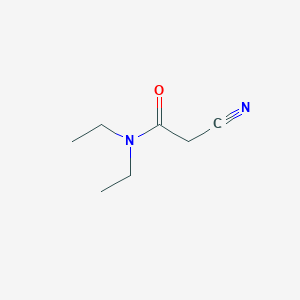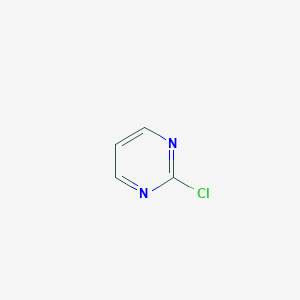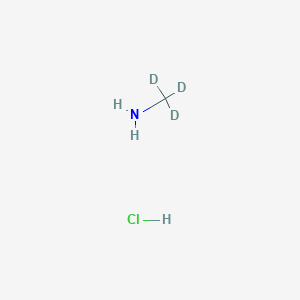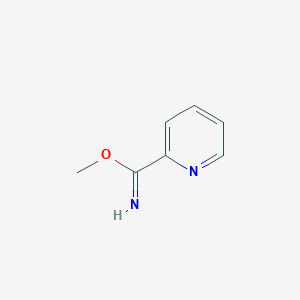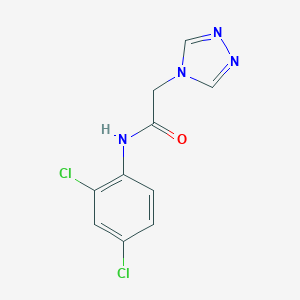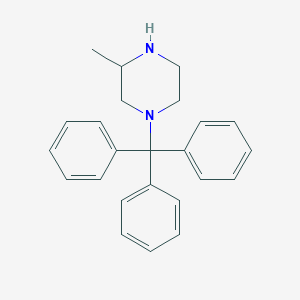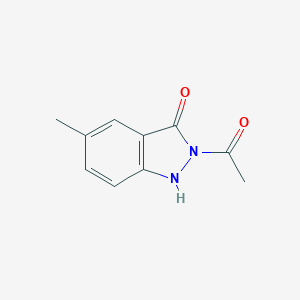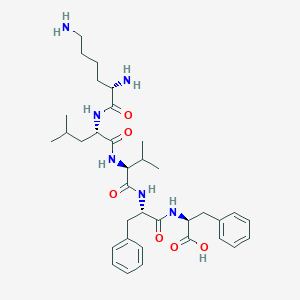
h-Lys-leu-val-phe-phe-oh
Vue d'ensemble
Description
The peptide sequence h-Lys-Leu-Val-Phe-Phe-OH, also known as KLVFF, is a fragment of the Aβ40 polypeptide and is a well-studied model for amyloid protein formation . It is also known as β-Amyloid (16-20) and has been used in the formation of supramolecular hydrogel biomaterials .
Synthesis Analysis
The synthesis of peptides like KLVFF can be achieved through various methods including solid-phase and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The exact synthesis process for KLVFF is not specified in the retrieved papers.Molecular Structure Analysis
The structure of KLVFF and similar peptides is determined by the self-assembly of the peptide sequences. For example, the uncapped tripeptide D Phe-Phe-Leu acts as a self-assembly template to yield supramolecular hydrogel biomaterials . The exact molecular structure of KLVFF is not specified in the retrieved papers.Chemical Reactions Analysis
The chemical reactions involving KLVFF are primarily related to its ability to self-assemble into various structures. For instance, the uncapped tripeptide D Phe-Phe-Leu can self-assemble to yield supramolecular hydrogel biomaterials . The exact chemical reactions involving KLVFF are not specified in the retrieved papers.Applications De Recherche Scientifique
Peptide Synthesis and Applications
- The synthesis and properties of amino acid esters, including those with components similar to h-Lys-leu-val-phe-phe-oh, have been extensively researched. For instance, Cho and Haynes (1985) explored the serum-catalyzed hydrolysis of metronidazole amino acid esters, revealing insights into the chemical lability of ester bonds in such compounds (Cho & Haynes, 1985).
Receptor Binding Studies
- Studies like those by Navolotskaya et al. (2001) have shown that synthetic peptides, including fragments like h-Val-Lys-Gly-Phe-Tyr-OH, bind to non-opioid receptors for β-endorphin on T lymphocytes, suggesting potential immunological applications (Navolotskaya et al., 2001).
Enzyme Inhibition Studies
- Peptides containing amino acid sequences similar to h-Lys-leu-val-phe-phe-oh have been used to study enzyme inhibition. Mito et al. (1996) isolated peptides from swine hemoglobin, demonstrating their potential as inhibitors of angiotensin I-converting enzyme (Mito et al., 1996).
Protein and Peptide Cleavage
- Research by Krystek et al. (2009) on the cleavage of peptides at glycine residues by alkaline mercuric oxycyanide indicates that peptides with compositions like h-Lys-leu-val-phe-phe-oh could be useful in studying peptide bond stability and reactivity (Krystek et al., 2009).
Immunological Methods
- The use of soluble peptides in immunological methods, as studied by Bednarek et al. (1991), suggests applications for peptides like h-Lys-leu-val-phe-phe-oh in the sensitization of target cells in immunological assays (Bednarek et al., 1991).
Orientations Futures
The future directions for research on KLVFF and similar peptides are likely to involve further exploration of their self-assembly properties and potential applications in nanomedicine. For instance, molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N6O6/c1-22(2)19-27(38-31(42)26(37)17-11-12-18-36)33(44)41-30(23(3)4)34(45)39-28(20-24-13-7-5-8-14-24)32(43)40-29(35(46)47)21-25-15-9-6-10-16-25/h5-10,13-16,22-23,26-30H,11-12,17-21,36-37H2,1-4H3,(H,38,42)(H,39,45)(H,40,43)(H,41,44)(H,46,47)/t26-,27-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICITCLFXRGKJW-IIZANFQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
h-Lys-leu-val-phe-phe-oh | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



